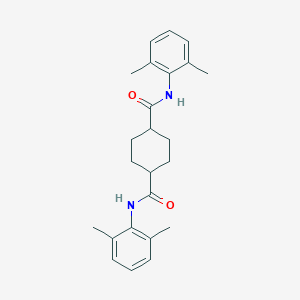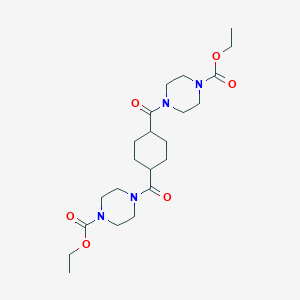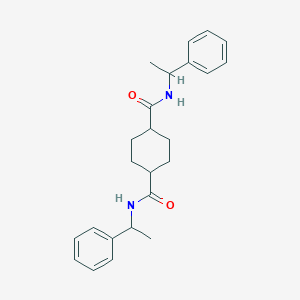
Tert-butyl (3-chloro-4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-chloro-4-methoxyphenyl)carbamate, also known as terbuthylazine, is a herbicide that is widely used in agriculture. It belongs to the triazine family of herbicides and is commonly used to control broadleaf weeds and grasses in crops such as corn, sugarcane, and sorghum. Terbuthylazine has been extensively researched for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
Terbuthylazine functions as a photosystem II inhibitor, which means that it interferes with the process of photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons and the production of ATP and NADPH. This disruption of the photosynthetic process leads to the death of the plant.
Biochemical and Physiological Effects
Terbuthylazine has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the expression of genes involved in photosynthesis, stress response, and cell division. In addition, Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene has been shown to have negative effects on non-target organisms, including soil microorganisms, aquatic invertebrates, and fish.
Vorteile Und Einschränkungen Für Laborexperimente
Terbuthylazine is a widely used herbicide in agricultural settings, which makes it readily available for laboratory experiments. Its mode of action is well understood, which makes it a useful tool for studying photosynthesis and plant growth. However, its persistence in soil and water can make it difficult to control experimental conditions, and its potential impact on non-target organisms must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research on Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene. One area of interest is the development of more sustainable and environmentally friendly herbicides that can replace Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene and other triazine herbicides. Another area of research is the impact of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene on soil microbial communities and the potential for these communities to degrade Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene over time. Finally, there is a need for further research on the long-term effects of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene on human health and the environment.
Synthesemethoden
The synthesis of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene involves the reaction of 3-chloro-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl (3-chloro-4-methoxyphenyl)carbamate is then reacted with cyanuric chloride to produce Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene. This synthesis method has been optimized to produce high yields of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene with minimal waste.
Wissenschaftliche Forschungsanwendungen
Terbuthylazine has been extensively researched for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling a wide range of weeds, including resistant species. Terbuthylazine has also been studied for its impact on soil microbial communities and its potential to leach into groundwater. Research has shown that Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene can persist in soil and water for extended periods, which has raised concerns about its environmental impact.
Eigenschaften
Molekularformel |
C12H16ClNO3 |
|---|---|
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
tert-butyl N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) |
InChI-Schlüssel |
JGPAKYOLDPBLQI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)





